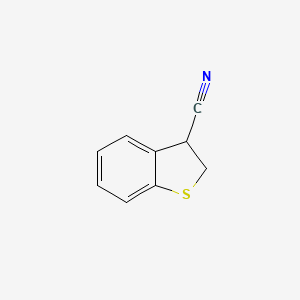

2,3-Dihydro-1-benzothiophene-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

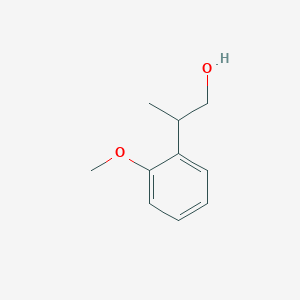

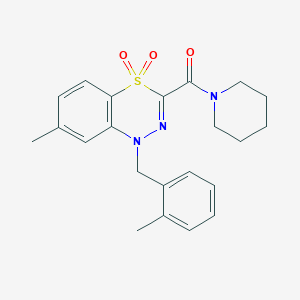

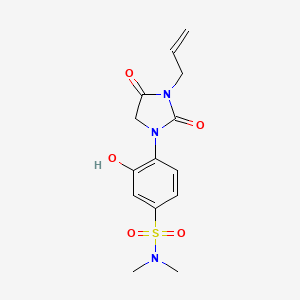

“2,3-Dihydro-1-benzothiophene-3-carbonitrile” is a chemical compound with the molecular formula C9H7NS . It’s a derivative of benzothiophene, which is an aromatic organic compound .

Synthesis Analysis

The synthesis of thiophene derivatives, such as “this compound”, often involves heterocyclization of various substrates . For example, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester can produce aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzothiophene ring with a carbonitrile group attached . The InChI code for this compound is 1S/C9H7NS/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,7H,6H2 .Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 161.22 .Wissenschaftliche Forschungsanwendungen

Regioselective Synthesis and Functionalization

- Regioselective Synthesis of C3 Alkylated and Arylated Benzothiophenes : Benzothiophenes are pivotal heterocyclic constituents in molecules relevant to society, addressing modern medical challenges. A novel precursor, benzothiophene S-oxides, facilitates C3-functionalization of benzothiophenes via an interrupted Pummerer reaction, offering a metal-free, mild condition process for creating C3-arylated and -alkylated benzothiophenes with complete regioselectivity (Shrives et al., 2017).

Electrochromic Properties and Polymer Science

- Synthesis of Electrochromic Polymers : The electrochemical synthesis of new furan-carbonitrile derivatives demonstrates their utility in creating homopolymers and copolymers with distinct electrochromic properties. These findings suggest applications in electronic display devices due to their stability, fast response time, and good optical contrast (Abaci et al., 2016).

Advanced Glycation End Product Inhibition

- In Vitro Pentosidine Formation Inhibition : Compounds derived from 3-(3-cyanopropylthio)[1]benzothiophene-2-carbonitrile were synthesized and evaluated for their ability to inhibit the formation of pentosidine, an advanced glycation end product. This suggests potential therapeutic applications in managing diseases associated with AGEs (Okuda et al., 2014).

Organic Photovoltaics and Semiconductor Research

- Organic Solar Cells Improvement : Benzothiophene-incorporated acceptors show significant improvements in open-circuit voltage and short-circuit current density in nonfullerene organic solar cells. This highlights the role of benzothiophene derivatives in enhancing the efficiency of photovoltaic devices through end group manipulation (Chang et al., 2019).

Antibacterial Applications

- Synthesis and Antibacterial Activity of Schiff Bases : Thiophene-3-carbonitrile-containing Schiff bases, synthesized under microwave irradiation, exhibited significant antibacterial activity. This showcases the potential of such derivatives in developing new antibacterial agents (Khan et al., 2013).

Eigenschaften

IUPAC Name |

2,3-dihydro-1-benzothiophene-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NS/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,7H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVYAQOABCMAHIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2S1)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino}-N-(cyanomethyl)acetamide](/img/structure/B2769375.png)

![N-[2-(3-Iodophenoxy)phenyl]naphthalene-2-sulfonamide](/img/structure/B2769379.png)

![N-benzyl-N,2-dimethyl-5-[5-(trifluoromethyl)isoxazol-3-yl]thiophene-3-sulfonamide](/img/structure/B2769392.png)